Domoic acid

Beschreibung

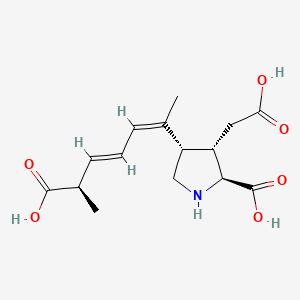

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S)-4-[(2Z,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4-/t9-,10+,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFRNCSOCOPNDB-AOKDLOFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56711-43-4 (hydrochloride salt) | |

| Record name | Domoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20274180 | |

| Record name | L-Domoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Domoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water (8 mg/mL), Soluble in water, Soluble in dilute mineral acids and alkali hydroxide solutions. It is slightly soluble in methanol and ethanol and insoluble in petroleum ether and benzene., Soluble in dilute mineral acids, alkali hydroxide solutions, and methanol (0.6 mg/mL) | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 g/cu cm /Predicted/ | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystal needles, White solid | |

CAS No. |

14277-97-5 | |

| Record name | (-)-Domoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14277-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Domoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014277975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Domoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Domoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Domoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M02525818H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOMOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Domoic Acid Biosynthesis and Production Dynamics

Genetic and Molecular Mechanisms of Domoic Acid Biosynthesis

The biosynthesis of this compound is a complex process encoded by specific gene clusters in both diatoms and red algae. Research has focused on identifying and characterizing these genes and the enzymatic transformations they facilitate.

Discovery and characterization of dab genes in Pseudo-nitzschia species (dabA, dabC, dabD)

The genetic basis for this compound biosynthesis in Pseudo-nitzschia diatoms was a significant breakthrough in understanding toxin production. Using comparative transcriptomics on Pseudo-nitzschia multiseries under conditions known to induce DA production (phosphate limitation and elevated pCO2), a cluster of four genes, collectively referred to as dab genes, was identified as strong candidates for involvement in DA biosynthesis. pnas.orgacs.orgwhoi.edu These genes are dabA, dabB, dabC, and dabD. researchgate.netwikipedia.org

dabA encodes an N-prenyltransferase, an enzyme that catalyzes the initial step of the pathway. acs.orgresearchgate.netwikipedia.org

dabC encodes a kainoid synthase, specifically an α-ketoglutarate–dependent dioxygenase, involved in cyclizing an intermediate. researchgate.netwikipedia.orgnih.gov

dabD encodes a cytochrome P450 (CYP450) enzyme, responsible for successive oxidation reactions in the pathway. researchgate.netwikipedia.orgnih.gov

dabB encodes a hypothetical protein whose specific function in the pathway has been less clearly defined, with initial biochemical interrogations not observing isomerase activity. researchgate.netwikipedia.orgnih.gov

These dab gene clusters have been identified in several toxigenic Pseudo-nitzschia species, including P. multiseries, P. australis, P. seriata, P. cuspidata, and P. multistriata, exhibiting high amino acid identity among their protein sequences. biorxiv.org Active transcription of dabA and dabC genes has been shown to co-occur with the detection of particulate this compound during bloom events. pnas.org

Enzymatic transformations and proposed biosynthetic pathway

Based on the characterization of the dab genes and in vitro enzyme activity, a biosynthetic pathway for this compound in Pseudo-nitzschia has been proposed. The pathway begins with the DabA-catalyzed N-prenylation of L-glutamic acid (L-Glu) with geranyl pyrophosphate (GPP) to form N-geranyl-L-glutamic acid (L-NGG). researchgate.netwikipedia.orgnih.gov DabD, the CYP450 enzyme, then performs successive oxidation reactions at the 7′-methyl group of L-NGG to produce 7′-carboxy-L-NGG. researchgate.netwikipedia.orgnih.gov Subsequently, DabC, the kainoid synthase, cyclizes 7′-carboxy-L-NGG to generate isothis compound A. wikipedia.orgnih.gov While isothis compound A is a naturally occurring congener, a putative isomerase is thought to be responsible for the final conversion of isothis compound A to this compound. nih.gov

The proposed biosynthetic pathway involves the combination of a glutamate-derived pyrrolidine (B122466) ring and an isoprenoid intermediate. wikipedia.org

Identification and characterization of rad genes in red macroalgae (Chondria armata)

This compound was first isolated from the red macroalga Chondria armata. pnas.orgpnas.org Genomic sequencing of C. armata led to the identification of red algal this compound (rad) biosynthetic gene clusters. pnas.orgpnas.org These rad genes, including radA, radC, and radD, show a high degree of gene synteny with the dab gene clusters found in Pseudo-nitzschia species. biorxiv.orgpnas.org

Similar to the dab genes, RadA is an N-prenyltransferase and RadC is a kainoid synthase. pnas.org The presence of a cytochrome P450 enzyme (RadD) in the C. armata cluster is notable, as it is critical for DA production and is absent in red algae that produce the simpler kainoid, kainic acid. pnas.orgpnas.org Biochemical characterization of RadA and RadC supports a slightly altered biosynthetic model in C. armata, potentially proceeding via the congener isothis compound B. pnas.orgpnas.org RadC from C. armata behaves functionally more like the homologous diatom enzyme (DabC) despite having higher amino acid similarity to red algal kainic acid synthesis enzymes. pnas.org

Evolutionary history of this compound biosynthesis: horizontal gene transfer and neofunctionalization

The presence of highly similar gene clusters (dab and rad) responsible for this compound biosynthesis in two distantly related algal clades, diatoms (Pseudo-nitzschia) and red macroalgae (Chondria armata), suggests a complex evolutionary history involving horizontal gene transfer (HGT) and neofunctionalization. pnas.orgresearchgate.netjcvi.org

Phylogenetic analysis of the rad genes indicates unique origins for these genes in their respective hosts. pnas.org The model suggests that the core kainoid biosynthesis genes, such as the N-prenyltransferases (dabA and radA) and kainoid synthases (dabC and radC), may have been acquired through horizontal gene transfer events across these distant taxa. pnas.orgbiorxiv.orgresearchgate.net Diatoms, for instance, may have acquired a significant percentage of their genes through HGT. biorxiv.org

In addition to HGT, the neofunctionalization of native eukaryotic enzymes, such as cytochrome P450s (dabD and radD), appears to have played a role in establishing the complete this compound biosynthetic pathway within these algal lineages. pnas.orgjcvi.org This combination of acquiring genes via HGT and the functional diversification (neofunctionalization) of existing enzymes highlights the intricate evolutionary path leading to this compound production in these diverse organisms. pnas.orgbiorxiv.org

Environmental and Physiological Factors Influencing this compound Production

The production of this compound by Pseudo-nitzschia species is highly variable and influenced by a range of environmental and physiological factors. Understanding these factors is crucial for predicting and mitigating toxic bloom events.

Nutrient availability (phosphate, silica (B1680970), iron, nitrogen) and colimitation

Nutrient availability is a primary driver of this compound production in Pseudo-nitzschia. researchgate.netplymouth.ac.ukifremer.frmdpi.com Limitation of certain nutrients, particularly phosphate (B84403) and silica, is often associated with increased cellular this compound quotas. researchgate.netplymouth.ac.ukmdpi.com

Phosphate Limitation: Cultures limited by phosphate typically produce more this compound than those grown in phosphate-replete conditions. researchgate.net Low initial phosphate concentrations, even with high nitrogen and silicate (B1173343), have been shown to induce high DA concentrations in Pseudo-nitzschia cultures. ifremer.fr

Silica Limitation: Silica limitation is also a significant factor in enhancing this compound production, sometimes even more prominently than phosphate limitation. researchgate.netmdpi.com Pseudo-nitzschia seriata produced more this compound under silicate limitation compared to phosphate limitation, particularly during the stationary phase. researchgate.net Silica limitation decreases diatom growth rates but can increase cellular toxicity. nih.govnih.gov

Nitrogen Availability: this compound is a nitrogenous compound, and nitrogen is required for its synthesis. researchgate.net While nitrogen limitation can be unfavorable for this compound production, the form of nitrogen available can also play a role. researchgate.net Studies have shown that when nitrogen is available, limitation in silicate or phosphate can still induce increased DA production. ifremer.fr

Iron Availability: Iron limitation has been shown to up-regulate DA production in Pseudo-nitzschia. researchgate.netnih.gov Iron and silica co-limitation can restrain bloom growth but likely promote toxin production. researchgate.netnih.gov During bloom events, low levels of iron can colimit diatom populations along with low silica, contributing to high cellular DA quotas. nih.gov

The interrelatedness of these nutrients significantly affects Pseudo-nitzschia growth and this compound production. plymouth.ac.uk Colimitation by multiple nutrients, such as iron and silica, appears to be particularly important in driving high cellular toxin levels during blooms. nih.gov The Redfield ratio (C:N:P = 106:16:1) and its expansion for diatoms to include silica (Si:N:P = 15:16:1) provide a stoichiometric reference, but the influence of nutrient ratios and the limitation of one nutrient versus another are complex and can yield different results depending on the specific Pseudo-nitzschia species and environmental conditions. ifremer.fr

Experimental data highlights the impact of nutrient limitation on cellular this compound quotas:

| Nutrient Condition | Cellular this compound Quota (pg cell⁻¹) | Relative Increase (vs. Nutrient-Replete) | Source Species |

| Nutrient-Replete | Baseline (e.g., lower) | 1x | Pseudo-nitzschia fraudulenta nih.gov |

| Silicate-Limited (pH ~8.2) | Elevated | ~4-7x | Pseudo-nitzschia fraudulenta nih.gov |

| Silicate-Limited (pH ~7.9) | Significantly Elevated | ~7-18x | Pseudo-nitzschia fraudulenta nih.gov |

| Phosphate-Limited | Elevated | Higher than replete | Pseudo-nitzschia spp. researchgate.netifremer.fr |

| Iron-Limited | Elevated | Higher than replete | Pseudo-nitzschia spp. researchgate.netnih.gov |

| Iron and Silica Colimited | Very High | Substantially Higher | Pseudo-nitzschia australis nih.gov |

Note: Values are illustrative based on relative changes reported in sources, as specific baseline quotas vary between studies and species.

Other environmental factors such as temperature, irradiance, pH, salinity, and the presence of bacteria and grazers can also influence this compound production, often interacting with nutrient availability in complex ways. ifremer.frmdpi.comucsd.edu High temperatures can promote DA production in some Pseudo-nitzschia species, and strong light intensity can also increase DA yield, potentially because photosynthesis provides the necessary energy. mdpi.com Ocean acidification (lower pH) in combination with silicate limitation has been shown to synergistically increase cellular toxicity in Pseudo-nitzschia fraudulenta. nih.govplos.org

Carbon dioxide levels and ocean acidification

Ocean acidification, driven by increasing atmospheric carbon dioxide (CO2) levels absorbed by the ocean, is a factor that can influence this compound production. nih.gov Elevated CO2 levels and the resulting decrease in pH can impact the physiology and growth of marine algae, including toxigenic Pseudo-nitzschia species. nih.gov While the effects are complex and not fully understood, some studies suggest that certain Pseudo-nitzschia species may benefit from increased CO2, potentially leading to exacerbated this compound contamination in the future. nih.govusc.edu

Research indicates that changing partial pressure of CO2 (pCO2) can interact with nutrient limitation to influence cellular this compound levels. usc.edu Studies have shown that increased CO2 levels can stimulate this compound production, particularly in phosphorus-limited cultures. usc.edu For example, in one study, this compound concentrations were significantly higher in phosphorus-limited cultures compared to phosphorus-replete ones at the same pCO2 levels, and increasing CO2 further increased this compound levels in phosphorus-limited conditions. usc.edu

Data from a study on the effects of changing pCO2 and phosphate availability on this compound production in Pseudo-nitzschia showed the following:

| Condition | Relative DA Concentration (approximate) |

| P-replete, Low CO2 | 1x |

| P-limited, Low CO2 | 30-50x |

| P-limited, High CO2 | ~4x of P-limited, Low CO2 |

Note: Data extrapolated from text description usc.edu. Relative concentrations are approximate based on reported fold increases.

Another study using mesocosms observed significantly higher particulate this compound contents in treatments with elevated pCO2, which were also associated with macronutrient limitation. researchgate.net

Water temperature and upwelling events

Water temperature and upwelling events are significant environmental factors influencing the growth of Pseudo-nitzschia and the production of this compound. sccwrp.orgusc.edunih.gov Upwelling brings cool, nutrient-rich water to the surface, which can favor the growth of some Pseudo-nitzschia species. sccwrp.orgusc.edunih.gov

Studies in regions like the Southern California Bight have shown that while upwelling can decrease surface water temperatures to levels (13–14 °C) that favor Pseudo-nitzschia growth, substantive levels of particulate this compound have rarely been recorded above approximately 19 °C. sccwrp.orgusc.edu High abundances of Pseudo-nitzschia have not been reported in this region at temperatures exceeding 20°C. sccwrp.orgusc.edu

There is often a time lag between an upwelling event, which provides nutrient loading, and the subsequent development of a Pseudo-nitzschia bloom and the appearance of the toxin, typically 1–2 weeks. sccwrp.orgusc.edu However, this compound can also appear in surface waters during or immediately after an upwelling event, leading to an "instant" this compound event. sccwrp.orgusc.edu

While some studies suggest that higher temperatures can increase this compound production, particularly in species like P. australis, the effect of temperature can vary with species and in interaction with other factors like light. noaa.govmdpi.com For instance, in one study, intracellular this compound production by a P. multilocularis strain was lower at 27 °C compared to 18 °C within a specific temperature range. mdpi.com Another study on P. australis found that while the species grew equally well under simulated heatwave conditions (warmer temperatures, low pCO2, reduced nutrients) and upwelling conditions (cool water, high pCO2, replete nutrients), cells were only toxic in the upwelling treatment. nih.gov This suggests that nutrient availability and pCO2, in conjunction with temperature, play a crucial role in toxicity. nih.gov

Simulated experiments on P. australis growth and toxicity under different conditions yielded the following:

| Condition | Temperature (°C) | pCO2 (ppm) | Nutrients | Growth Rate | Toxicity (DA Production) |

| Simulated Upwelling | 13 | 900 | Replete | High | High |

| Simulated Marine Heatwave (Intensity 1) | 19 | 250 | Reduced | High | Low/None |

| Simulated Marine Heatwave (Intensity 2) | 20.5 | 250 | Reduced | High | Low/None |

Note: Data extrapolated from text description nih.gov.

Light regimes and growth stages of phytoplankton

Light intensity and photoperiod are key components of the light regime that influence phytoplankton growth and can affect this compound production. vliz.bemdpi.com Studies have investigated the control of this compound production by light across various photosynthetically active radiation (PAR) levels and photoperiods. vliz.be

While this compound can be produced under weak irradiance, higher yields have been observed under strong light conditions. mdpi.com Early studies indicated that a long photoperiod (e.g., 18 hours light: 6 hours dark) significantly increased this compound production in P. tenuifolia. mdpi.com The interaction between temperature and light can also significantly affect this compound yield during the cultivation of P. australis. mdpi.com

The growth stage of phytoplankton also plays a role in this compound production. mdpi.com Some Pseudo-nitzschia species, such as P. multilocularis, produce significant quantities of this compound primarily in the stationary phase, with almost no production during the exponential growth phase. mdpi.com Conversely, other species like P. vulgaris and P. australis may show a gradual increase in cellular this compound concentrations from the exponential growth period into the stationary phase, eventually releasing the toxin into the water. mdpi.com Some research suggests that the exponential growth period, compared to nutrient limitation, can enable algae to produce the maximum net this compound yield. mdpi.com

Laboratory studies using batch cultures of P. australis have quantified the rate of this compound production during both the nutrient-replete, exponential growth phase and the nutrient-limited, stationary phase. noaa.gov These studies found that macronutrient sufficiency does not solely regulate the biosynthetic production of this compound by this strain. noaa.gov The relative contribution of particulate this compound (pDA) and dissolved this compound (dDA) also varied with growth phase, with the contribution of pDA to total DA being higher under nutrient-replete conditions compared to phosphorus-limited or silicon-limited conditions. noaa.gov

Role of bacteria and other biological interactions

Interactions between bacteria and diatoms, particularly Pseudo-nitzschia, are increasingly recognized as important factors influencing the physiology of toxin production and the dynamics of HABs. researchgate.netresearchgate.netopen.ac.uknih.gov Bacteria can play a direct or indirect role in biotoxin production. researchgate.net

Multiple studies have demonstrated that axenic (bacteria-free) cultures of Pseudo-nitzschia species like P. multiseries produce significantly lower levels of this compound compared to non-axenic cultures. researchgate.netopen.ac.uk Reintroducing bacterial strains isolated from the original cultures to axenic P. multiseries cultures has been shown to enhance this compound production substantially, in some cases by 2 to 95-fold. researchgate.netopen.ac.uk

The exact mechanisms behind this bacterial enhancement are not entirely clear. researchgate.netresearchgate.net While bacterial exudates have not been found to directly enhance this compound production, it has been proposed that attached bacteria might exchange metabolites with Pseudo-nitzschia that are used for this compound biosynthesis. researchgate.netresearchgate.net Bacteria growing epiphytically on Pseudo-nitzschia may provide metabolic precursors that facilitate the diatom's production of this compound, potentially benefiting in turn from extracellular nutrient release from the diatoms. researchgate.net

Field studies also suggest a close relationship between phytoplankton blooms and bacterial assemblages. frontiersin.org this compound itself may play a role in structuring Pseudo-nitzschia-associated bacterial communities, potentially acting as a selective agent. frontiersin.org High this compound-producing species like P. australis have been associated with depressed bacterial diversity during blooms. frontiersin.org

Research indicates that direct contact between Pseudo-nitzschia multiseries and bacteria is necessary for the diatom to produce high levels of this compound. researchgate.net Experiments where P. multiseries cells were removed from a non-axenic culture, leaving the bacteria in the filtrate, showed that this compound levels in the filtrate ceased to increase and declined, suggesting the extracellular bacteria alone were not capable of autonomous this compound production. researchgate.net However, the importance of epiphytic bacteria attached to the Pseudo-nitzschia cells cannot be ruled out. researchgate.net

The composition of the bacterial community can differ between this compound-producing and non-domoic acid-producing Pseudo-nitzschia species. nih.gov

| Study Type | Pseudo-nitzschia Culture Condition | Bacterial Presence | This compound Production Level | Reference |

| Laboratory | Axenic | Absent | Low | researchgate.netopen.ac.uk |

| Laboratory | Non-axenic | Present | High | researchgate.netopen.ac.uk |

| Laboratory | Axenic + Reintroduced Bacteria | Present | Significantly Enhanced | researchgate.netopen.ac.uk |

| Laboratory | Filtrate after removing Diatoms | Present (Extracellular) | No Increase/Declining | researchgate.net |

Ecological Dynamics and Trophic Transfer of Domoic Acid

Accumulation and Bioamplification in Marine Food Webs

Domoic acid is transferred through the food web when organisms consume toxin-producing algae or other contaminated prey nih.govnih.gov. Bioaccumulation, the uptake and retention of a substance by an organism, and bioamplification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, are key processes in the trophic transfer of this compound nih.govnih.govoceanconnections.org.

Filter-feeding organisms (shellfish: mussels, clams, scallops, oysters)

Filter-feeding bivalve mollusks, such as mussels, clams, scallops, and oysters, are primary vectors for this compound entry into the food web wikipedia.orgwa.govcanada.ca. These organisms pump water through their systems to filter out and consume algae and other food particles wa.gov. During blooms of toxin-producing Pseudo-nitzschia species, shellfish can accumulate high concentrations of this compound in their tissues wikipedia.orgwa.govcanada.ca. The toxin does not harm the shellfish themselves, allowing levels in their tissues to rise until the algal bloom subsides wa.gov. This accumulation in shellfish poses a significant risk to organisms that prey upon them, including humans wikipedia.orgissc.orgcanada.ca. Studies have reported the accumulation of this compound in various bivalves from different regions scienceasia.orgcdnsciencepub.commdpi.com.

Planktivorous fish (sardines, anchovies)

Planktivorous fish, such as sardines and anchovies, also play a crucial role in the trophic transfer of this compound issc.orggreatergood.org. These fish consume phytoplankton, including toxic Pseudo-nitzschia diatoms, and can accumulate this compound in their tissues, particularly in their viscera researchgate.netint-res.com. Research has shown that anchovies can be more potent vectors than sardines, consistently containing higher levels of this compound researchgate.net. For instance, a study in Monterey Bay, California, detected maximum this compound levels of 1,815 µg g⁻¹ in anchovy viscera and 728 µg g⁻¹ in sardine viscera samples researchgate.net. While high levels can be found in the viscera, the accumulation in edible body tissues is generally much lower, typically 0.2-2.2 µg DA g⁻¹, representing a small percentage of the viscera level researchgate.net. Despite lower concentrations in body tissues, planktivorous fish act as a significant link, transferring the toxin to higher trophic levels when consumed by predators greatergood.orgresearchgate.net.

Data from a study on this compound levels in anchovies and sardines in Monterey Bay, California (October 1999 - October 2000) researchgate.net:

| Fish Species | Sample Type | Maximum this compound Level (µg g⁻¹) |

| Anchovy | Viscera | 1815 |

| Sardine | Viscera | 728 |

| Fish | Body Tissues | 0.2 - 2.2 |

Higher trophic levels (seabirds, marine mammals: California sea lions, dolphins, whales, fur seals)

This compound bioamplification poses a significant threat to marine organisms at higher trophic levels, including seabirds and marine mammals such as California sea lions, dolphins, whales, and fur seals nih.govissc.orggreatergood.orgcimwi.org. These animals consume contaminated prey, such as shellfish and planktivorous fish, leading to the accumulation of this compound in their systems nih.govgreatergood.orgcimwi.orgtaylorandfrancis.com. The toxin can cause neurological effects and has been associated with mass stranding events and mortalities in various marine mammal species nih.govcimwi.orgaquaticmammalsjournal.orgmdpi.comnoaa.govresearchgate.net. California sea lions, being abundant secondary consumers sensitive to this compound, are considered an indicator species for food web impacts of the toxin oceanconnections.orgmdpi.comresearchgate.net. Studies have detected this compound in the feces, urine, and amniotic fluid of seals, indicating trophic transfer oup.comnerc.ac.uk. The consumption of contaminated prey fish, crustaceans, and mollusks is a primary route of exposure for seabirds and marine mammals taylorandfrancis.com.

Reported cases of this compound exposure or toxicosis in marine megafauna include numerous seabird species and marine mammals across various regions mdpi.com.

Environmental Fate and Persistence of this compound in Marine Ecosystems

The environmental fate and persistence of this compound in marine ecosystems are influenced by various factors, including its presence in dissolved form in seawater and its accumulation in marine snow and sediments nih.govgreatergood.org.

Dissolved this compound in seawater

While particulate this compound associated with algal cells is well-studied, dissolved this compound (dDA) can also contribute substantially to the total toxin concentration during toxic blooms uni-bremen.deawi.de. This compound can be released into the water in high amounts by Pseudo-nitzschia species uni-bremen.de. Studies have shown that dDA is ubiquitous in ocean surface waters and can also be found in deeper waters, indicating a relatively high persistence in the marine environment uni-bremen.deawi.deawi.de. Research in the East Atlantic Ocean detected dDA ubiquitously, with concentrations decreasing with water depth uni-bremen.deawi.de. The maximum concentration measured in one study was 173 pmol L⁻¹ awi.deawi.de. Dissolved this compound can also enter the food web through alternate pathways, such as scavenging by organic polymer aggregates nih.gov.

Data on dissolved this compound concentrations in the East Atlantic Ocean awi.deawi.de:

| Location | Depth | Maximum Concentration (pmol L⁻¹) |

| East Atlantic Ocean | Surface | 173 |

| East Atlantic Ocean | Deeper Water | Decreasing with depth |

Accumulation in marine snow and sediments

This compound can accumulate in marine snow and sediments, representing potential exposure sources even after water column blooms have dissipated nih.govgreatergood.orgmdpi.com. Marine snow, which consists of aggregates of organic matter including dead or senescent algal cells, can transport particulate this compound to deeper waters and the seafloor awi.deresearchgate.netnoaa.gov. Studies have demonstrated that toxic marine snow can sink rapidly, at rates exceeding 100 meters per day, and that this compound can persist within these aggregates researchgate.net. This compound has been detected in marine sediments, suggesting that sediments can act as a long-term reservoir for the toxin awi.deusc.edu. The presence of this compound in benthic organisms, even when not detected in co-located sediments, further highlights the role of the benthos in extending the impacts of this compound blooms usc.edu. The accumulation of this compound in sediments and marine snow provides a continued source of the toxin to benthic and demersal organisms, potentially reintroducing it into the pelagic food web awi.deusc.edu.

Degradation processes (UV radiation, oxygen, pH, temperature)

This compound (DA) is a marine neurotoxin that can persist in marine environments and food webs. While relatively stable under ambient environmental conditions, its degradation can be influenced by factors such as ultraviolet (UV) radiation, oxygen, pH, and temperature. nih.gov

UV Radiation: Photodegradation is considered a primary route for the elimination of this compound in the marine environment. issc.org Studies have shown that exposure to full-spectrum light can lead to the degradation of this compound in various water types, including deionized water, artificial seawater, and natural seawater. researchgate.net For instance, a study exposing samples to full-spectrum light for 22 hours observed this compound degradation rates of 36% in deionized water, 44% in artificial seawater, and 41% in natural seawater, relative to the initial concentration. researchgate.net The photodegradation process was found to be most rapid within the first few hours of exposure to full-spectrum light. researchgate.net The presence of certain wavelengths, particularly those below 370 nm, appears to enhance this compound photodegradation. researchgate.net Research also indicates that this compound can undergo photolysis, converting it into geometrical isomers like isodomoic acids 2, 3, and 4 upon exposure to ultraviolet light (250 nm) at 30°C. researchgate.net These isomers may subsequently degrade further. researchgate.net The presence of iron can significantly enhance photodegradation; in deionized water with added iron, no detectable this compound remained after 22 hours of light exposure. researchgate.net

Oxygen: this compound can be readily oxidized upon reaction with singlet oxygen (¹O₂). acs.org Studies investigating the photooxidation of this compound have identified key reaction pathways involving singlet oxygen, including [2+2] cycloaddition and ene reactions occurring at the Z double bond. acs.orgfiu.edu Based on the reaction rate constant with singlet oxygen and typical concentrations in surface waters, the environmental half-life of this compound due to singlet oxygen-induced transformations is estimated to be between 5 and 63 days. acs.org The products resulting from singlet oxygenation of this compound have shown reduced biological activity, suggesting this process contributes to natural detoxification. acs.org Furthermore, aerobic degradation of this compound mediated by biogenic reactive oxygen species (ROS), such as O₂⁻ and OH, has been observed in marine bacteria like Pseudoalteromonas sp. nih.gov This process involves decarboxylation, hydroxylation, and oxidation reactions, leading to detoxification products. nih.gov

pH: this compound contains carboxyl groups and an imino group that can exist in different charged states depending on the pH of the solution. issc.org While this compound is generally stable across a range of pH values, considerable decomposition has been reported under extremely acidic (pH 2) or alkaline (pH 12) conditions. issc.org One study indicated that this compound was stable at pH 3-9 even after heating at 121°C for 30 minutes. researchgate.net

Temperature: this compound is considered relatively stable and does not significantly degrade at room temperature. issc.org However, considerable decomposition has been reported following exposure to high temperatures (>50°C). issc.org Despite this, conventional cooking methods like steaming and autoclaving at 121°C have been shown to result in only minimal reduction (approximately 3%) of the total this compound concentration in mussel tissue. issc.org This suggests that cooking is not an effective method for significantly reducing this compound levels in contaminated shellfish. issc.org Studies on the stability of this compound in filtered phytoplankton samples stored under various conditions have also been conducted. ucsc.edu While this compound was stable at -20°C regardless of pH, it significantly decreased at pH 5 and 7 at 20°C in one study focusing on Gymnodimine A (GYM-A), but referencing this compound stability at high temperatures and a range of pH values. researchgate.net Working solutions of this compound standards have been found to be very stable for a month at -18°C, 4°C, and room temperature. researchgate.net this compound in methanol (B129727) extracts from oysters was stable for a day at 4°C and room temperature and for a week at -18°C. researchgate.net

Here is a summary of this compound stability under different conditions based on the search results:

| Factor | Condition | Observed Effect on this compound | Source(s) |

| UV Radiation | Full-spectrum light exposure (22 hours) | 36-44% degradation in water | researchgate.net |

| UV light (250 nm, 15 mins, 30°C) | Conversion to isomers | researchgate.net | |

| Full-spectrum light (rapid initial phase) | Most rapid photodegradation | researchgate.net | |

| Wavelengths < 370 nm present | Enhanced photodegradation | researchgate.net | |

| Presence of iron | Significantly enhanced degradation | researchgate.net | |

| Oxygen | Reaction with singlet oxygen (¹O₂) | Oxidation, degradation products | acs.orgfiu.edu |

| Aerobic degradation by Pseudoalteromonas sp. | Degradation via ROS | nih.gov | |

| pH | Extremely acidic (pH 2) or alkaline (pH 12) | Considerable decomposition | issc.org |

| pH 3-9 (heated at 121°C for 30 mins) | Stable | researchgate.net | |

| Temperature | Room temperature | Relatively stable | issc.org |

| High temperatures (>50°C) | Considerable decomposition | issc.org | |

| 121°C (cooking shellfish) | Minimal degradation (~3%) | issc.org | |

| -18°C, 4°C, Room temperature (standards) | Very stable (1 month) | researchgate.net | |

| -18°C (oyster extract) | Stable (1 week) | researchgate.net | |

| 4°C, Room temperature (oyster extract) | Stable (1 day) | researchgate.net |

Toxicological Mechanisms of Domoic Acid

Neurotoxicology of Domoic Acid

This compound's most well-characterized toxic effects occur within the central nervous system (CNS), leading to a range of neurological symptoms and significant neuronal damage. mdpi.comnoaa.govnih.gov

Mimicry of L-glutamate and interaction with excitatory amino acid receptors (AMPA/Kainate and NMDA receptors)

This compound is a structural analog of the excitatory amino acid neurotransmitter L-glutamate. wikipedia.orgmdpi.comnih.govrsc.orgnih.gov This structural similarity allows DA to bind to and activate glutamate (B1630785) receptors (GluRs), particularly the ionotropic subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate (KA), and N-methyl-D-aspartate (NMDA) receptors. wikipedia.orgmdpi.comnih.govrsc.orgnih.govoup.com

DA exhibits a strong affinity for these receptors, particularly the KA subtype. nih.gov Unlike glutamate, DA induces a prolonged activation of these receptors, inhibiting their rapid desensitization. wikipedia.orgnih.govresearchgate.net This sustained activation leads to an excessive influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the post-synaptic neuron. researchgate.netaopwiki.org While DA primarily interacts with AMPA/KA receptors directly, the subsequent depolarization can lead to the activation of NMDA receptors, which are typically blocked by magnesium ions at resting membrane potential. nih.govaopwiki.orgeuropa.eu This synergistic effect with endogenous glutamate and NMDA receptor agonists contributes to excitotoxicity. nih.gov

Cellular and molecular cascade of neurotoxicity (calcium influx, reactive oxygen species, glutathione (B108866) efflux, oxidative stress, inflammation, mitochondrial disruption)

The excessive influx of Ca²⁺ into neurons following prolonged activation of iGluRs by this compound triggers a complex cascade of intracellular events that ultimately lead to cell death. mdpi.comresearchgate.netaopwiki.org This uncontrolled increase in intracellular calcium is a critical step in the excitotoxic process. wikipedia.orgaopwiki.org

One major consequence of elevated intracellular calcium is the generation of reactive oxygen species (ROS). mdpi.comaopwiki.orgmdpi.com Oxidative stress arises from an imbalance between ROS production and the cell's antioxidant defense mechanisms. mdpi.comoup.com this compound has been shown to increase brain levels of ROS. nih.gov Furthermore, DA can cause a rapid decrease in cellular glutathione (GSH), a key antioxidant, primarily due to efflux. oup.comnih.gov This depletion of GSH further exacerbates oxidative stress. oup.com

Oxidative stress can lead to damage to various cellular components, including lipids, proteins, and DNA. mdpi.com Mitochondria are particularly susceptible to oxidative damage and play a significant role in DA-induced toxicity. mdpi.commdpi.comresearchgate.netincitehealth.com Mitochondrial disruption can result from oxidative stress, leading to impaired energy production, altered calcium homeostasis, and the release of pro-apoptotic factors like cytochrome c. mdpi.comincitehealth.comnih.gov

Inflammation is another component of the neurotoxic cascade. mdpi.commdpi.com Mitochondrial-derived ROS can initiate signaling pathways that lead to inflammatory processes. mdpi.com Glial cells, including astrocytes, are also targets of DA effects, and acute injury to astrocytes characterized by vacuolation and necrosis has been observed. nih.govnih.gov Glial activation and alterations in glutamine synthetase may contribute to the mechanism of DA-induced seizures. nih.gov

Neuronal cell death mechanisms (necrosis, apoptosis)

This compound can induce neuronal cell death through both necrosis and apoptosis, depending on the concentration and duration of exposure. mdpi.comnih.govoup.comnih.gov

At high concentrations, this compound typically leads to necrotic neuronal death, which is characterized by rapid cell swelling and lysis. mdpi.comnih.govoup.comnih.gov This form of death is associated with the activation of both AMPA/KA and NMDA receptors and a substantial increase in intracellular calcium and ROS production. mdpi.comnih.govaopwiki.orgnih.gov

At lower concentrations, apoptosis, or programmed cell death, is the predominant mechanism. mdpi.comnih.govoup.comnih.gov this compound-induced apoptosis is primarily mediated by the selective activation of AMPA/KA receptors and involves oxidative stress, mitochondrial dysfunction, and the activation of caspases, such as caspase-3. oup.comnih.gov Studies have shown that the AMPA/KA receptor antagonist NBQX can prevent DA-induced apoptosis, while the NMDA receptor antagonist MK-801 does not. nih.govoup.com

Impact on central nervous system (hippocampus, amygdala, olfactory bulb)

This compound neurotoxicity disproportionately affects specific regions of the central nervous system that have a high concentration of glutamate receptors. mdpi.com The hippocampus, amygdala, and olfactory bulb are particularly vulnerable to DA-induced damage. frontiersin.orgnoaa.govnih.govrsc.orgmdpi.com

In humans and marine mammals, histopathological studies have revealed extensive neurotoxic injury in the hippocampus and amygdala following DA exposure, characterized by neuronal death, astrocyte reactivity, and gliosis. frontiersin.orgnoaa.govnih.govrsc.org Damage to the hippocampus, a region critical for memory formation, is strongly correlated with the memory deficits observed in amnesic shellfish poisoning. wikipedia.orgnih.govmdpi.com Severe damage to the hippocampus can lead to neuronal loss, atrophy, and sclerosis, which are common pathological findings in individuals and animals with chronic DA toxicosis and associated temporal lobe epilepsy. frontiersin.orgnih.govrsc.orgmdpi.com

The amygdala, involved in processing emotions and memory, also sustains significant damage. noaa.govnih.govrsc.orgnih.gov The olfactory bulb and its cortical fields are also affected, with structural damage observed, particularly to granule cells. frontiersin.orgnih.govmdpi.com Damage to the olfactory bulb may play a role in the development of epileptic disease. mdpi.com Other affected regions can include the olfactory cortex, thalamus, lateral septum, and area postrema. frontiersin.orgnoaa.govnih.govrsc.org Damage to the area postrema may contribute to the vomiting observed in DA poisoning. nih.gov

Table: Impact of this compound on CNS Regions

| CNS Region | Observed Impact | Associated Symptoms/Outcomes |

| Hippocampus | Neuronal death, atrophy, sclerosis, synaptic reorganization | Memory impairment, temporal lobe epilepsy, seizures |

| Amygdala | Neuronal death, astrocyte reactivity | Neurological sequelae, potential behavioral changes |

| Olfactory Bulb | Neuronal necrosis, structural damage (granule cells) | Potential role in epileptic disease, altered olfactory function |

| Olfactory Cortex | Damage | |

| Thalamus | Damage | |

| Area Postrema | Damage | Vomiting |

Effects on Non-Neural Tissues and Systems

While the neurotoxic effects of this compound are the most prominent, DA can also impact non-neural tissues and systems. mdpi.comnih.govnoaa.gov This is partly due to the presence of glutamate receptors in various peripheral tissues, including the heart, kidneys, liver, lungs, and reproductive organs. mdpi.comnih.govnoaa.gov

Cardiovascular system (cardiac conducting system dysfunction, degenerative cardiomyopathy)

This compound exposure has been linked to cardiovascular effects, including cardiac conducting system dysfunction and degenerative cardiomyopathy. frontiersin.orgmdpi.comresearchgate.netmdpi.comnih.gov

Studies in marine mammals, such as California sea lions and southern sea otters, have documented cardiac lesions consistent with this compound toxicity. frontiersin.orgresearchgate.netnih.gov These lesions can include myocardial degeneration, necrosis, and edema. frontiersin.orgnih.gov Degenerative cardiomyopathy has been described in both acute and chronic DA toxicosis in sea lions. frontiersin.org In southern sea otters, DA exposure has been identified as a risk factor for fatal cardiomyopathy. researchgate.net

The mechanism underlying DA-induced cardiac effects is not fully elucidated and may involve both direct and indirect pathways. mdpi.comnih.gov The presence of glutamate receptors, including NMDA and AMPA/KA subtypes, has been demonstrated in the cardiac conducting system and blood vessels of California sea lions. mdpi.com This suggests a potential for direct interaction of DA with cardiac GluRs, leading to functional disturbances. mdpi.com In vitro studies provide evidence that stimulation of NMDA receptors in cardiomyocytes may induce apoptosis via a Ca²⁺, ROS, and caspase-3 mediated pathway, a mechanism consistent with the observed morphology of cardiomyopathy in affected animals. mdpi.com

However, cardiac damage may also be a consequence of seizure-evoked autonomic responses originating from the CNS. nih.gov Studies in rats have shown that seizure induction by this compound can lead to prolonged cardiac dysfunction and cardiac pathologies. nih.gov The observed cardiomyopathies in these studies did not differ significantly between different routes of DA administration that induced seizures, supporting the role of a centrally-mediated autonomic response. nih.gov Cardiovascular disturbances, such as cardiac arrhythmias and hypotension, have also been reported in humans with ASP and in experimental animal models. mdpi.comnih.gov

Table: this compound Effects on the Cardiovascular System

| Effect | Observed in | Potential Mechanisms |

| Cardiac Conducting System Dysfunction | Humans, experimental animals, marine mammals | Direct interaction with cardiac GluRs, central activation |

| Degenerative Cardiomyopathy | Marine mammals (sea lions, sea otters) | Direct interaction with cardiac GluRs (apoptosis), seizure-evoked autonomic response |

| Myocardial Degeneration, Necrosis, Edema | Marine mammals (sea lions, sea otters) | Direct interaction with cardiac GluRs, seizure-evoked autonomic response |

| Cardiac Arrhythmias, Hypotension | Humans, experimental animals | Central activation, functional role of cardiac GluRs |

Gastrointestinal Tract

The gastrointestinal (GI) tract contains ionotropic glutamate receptors and may experience toxicity from this compound exposure. mdpi.com Gastrointestinal symptoms such as nausea, vomiting, abdominal cramps, and diarrhea are among the initial clinical signs observed in humans following this compound intoxication. mdpi.comnih.govca.govnih.govdfo-mpo.gc.ca Studies in animals have shown that this compound is poorly absorbed from the gastrointestinal tract, with most of the administered toxin being excreted unchanged in feces. nih.govdfo-mpo.gc.ca Despite poor absorption, enough toxin can be absorbed orally to cause systemic effects, including those in the CNS. dfo-mpo.gc.ca

Reproductive System

This compound can cause reproductive failure in various species. mdpi.com Research in California sea lions (Zalophus californianus) has investigated the impact of this compound on reproduction. Studies on prematurely born or aborted sea lion pups have detected Pseudo-nitzschia species and this compound in the environment and in sea lion feces, with the toxin also present in a percentage of pup samples. vin.com Brain edema was identified as a primary histopathologic lesion in fetuses with measurable this compound concentrations, a finding also observed in pups aborted from intoxicated females in rehabilitation. vin.com These findings suggest a potential role for this compound in reproductive failure in free-ranging sea lions. vin.com

However, a preclinical study in nonhuman primates (Macaca fascicularis) exposed orally to low doses of this compound daily before and during pregnancy found no evidence of reproductive toxicity or adverse changes in the physical characteristics of newborns. nih.gov This suggests potential species differences in reproductive susceptibility or effects dependent on dose and duration of exposure.

Cytogenetic Effects (DNA Damage)

While the neurotoxic effects of this compound are well-established, its impact on non-target cells, including potential cytogenetic effects and DNA damage, is an area of ongoing research. nih.gov Studies have indicated that this compound has the potential to induce early molecular events such as oxidative imbalance and DNA damage. nih.gov

Research using a human colorectal adenocarcinoma cell line (Caco-2) demonstrated that this compound decreased cell viability and induced direct DNA damage at concentrations as low as 15 ng/mL. nih.gov Apoptosis was also observed in these cells at higher concentrations. nih.gov An in vivo study on the genotoxic effects of this compound in fish (Oreochromis niloticus) using the micronucleus test and comet assay revealed significant increases in the frequencies of micronuclei, nuclear abnormalities, and DNA strand breaks, demonstrating the genotoxic potential of this compound in this species. capes.gov.br

Factors Influencing Susceptibility and Toxicokinetics

Several factors can influence an individual's susceptibility to this compound and its toxicokinetics, including species-specific differences, age, exposure history, and the permeability of biological barriers like the blood-brain barrier. nih.govmdpi.comnih.govca.govresearchgate.netmdpi.com

Species-specific differences in susceptibility and depuration

Significant species-specific differences exist in the susceptibility to this compound toxicity and the rates at which organisms absorb and depurate the toxin. issc.orgnih.govmdpi.commdpi.comifremer.fr These differences are attributed to variations in accumulation and elimination rates, gut assimilation, and tissue distribution. mdpi.com

For example, while this compound toxicosis has not been definitively diagnosed in some species like finfish, elasmobranchs, or invertebrates in environmental exposures, mortality and toxicosis have been observed after experimental administration. mdpi.com These taxa may avoid environmental toxicosis due to molecular mechanisms or rapid toxin depuration. mdpi.com

Among shellfish, the ability to accumulate and depurate this compound varies greatly. ifremer.fralr-journal.org Mussels (Mytilus edulis, Mytilus galloprovincialis, Mytilus californianus) and the soft-shell clam (Mya arenaria) are known to depurate this compound relatively quickly. ifremer.fralr-journal.org In contrast, species like scallops (Placopecten magellanicus, Pecten maximus) and razor clams (Siliqua patula) have shown slower depuration rates, with razor clams potentially retaining the toxin for up to a year. issc.orgifremer.fralr-journal.org The tissue distribution of this compound also varies; in razor clams, the toxin is found throughout all tissues, whereas in mussels and fish, it is primarily confined to the viscera. issc.org

Differences in accumulation rates have been observed even among species exposed to the same environmental conditions. mdpi.com A study comparing this compound accumulation in different invertebrate species from the Northern Adriatic Sea found significant differences, with Queen scallops (Aequipecten opercularis) showing greater accumulation than ascidians and European oysters (Ostrea edulis). mdpi.com

Blood-brain barrier permeability and developmental neurotoxicity

The blood-brain barrier (BBB) plays a crucial role in limiting the entry of this compound into the central nervous system. nih.govnih.gov this compound is poorly absorbed by the gut and poorly penetrates the BBB in most tissue compartments, contributing to its toxicokinetics. nih.govnih.gov However, this compound permeates the BBB slightly more rapidly than sucrose (B13894) and does not utilize the anionic amino acid carrier used by glutamate. nih.gov Areas lacking a complete BBB, such as the circumventricular organs (e.g., area postrema), may allow for higher permeation of this compound into the brain. nih.govdfo-mpo.gc.ca Access to the CNS may also be augmented by increased BBB permeability resulting from this compound-induced seizures. researchgate.netnih.gov

The developing brain is particularly vulnerable to this compound toxicity, and developmental neurotoxicity has been observed at doses significantly lower than those causing neurotoxicity in adults. nih.govmdpi.comnih.govca.govproquest.comnih.govmdpi.com This increased sensitivity in younger individuals may be due to differences in toxicokinetics, including a less developed BBB, and/or toxicodynamic differences. nih.govnih.gov Studies in rodents and marine mammals have shown that this compound can cross the placenta and accumulate in the fetal brain and amniotic fluid. nih.govnih.govresearchgate.net In California sea lions, the fetal brain is likely freely permeable to this compound during the first trimester due to an incomplete BBB, with reduced permeability developing later in gestation. mdpi.com

Developmental exposure to this compound can lead to persistent neurobehavioral deficits and alterations in CNS neurotransmitters and receptors. mdpi.com Research in zebrafish has identified specific developmental windows of susceptibility to low doses of this compound, affecting behaviors such as the startle response. nih.govproquest.combiorxiv.org

Bioaccumulation in amniotic fluid and breast milk

This compound can bioaccumulate in amniotic fluid and breast milk, leading to potential perinatal exposure. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This bioaccumulation can magnify exposure for developing fetuses and offspring. researchgate.netnih.govresearchgate.net

Studies in marine mammals, such as California sea lions, have detected this compound in milk samples, indicating that lactational exposure occurs. researchgate.net this compound has also been detected in California sea lion fetal fluids, including amniotic fluid, which can serve as a reservoir for the toxin, potentially leading to prolonged fetal exposure following maternal exposure. nih.govresearchgate.netmdpi.com In rats, this compound readily crosses the placenta and accumulates in fetal fluids. nih.gov This bioaccumulation in amniotic fluid and breast milk highlights important routes of exposure for vulnerable early life stages.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5282253 |

| Kainic acid | 1232313 |

| L-glutamate | 611 |

| L-aspartate | 600 |

| Scopolamine | 5170 |

| Ethyl methane (B114726) sulphonate | 9356 |

Data Tables

Based on the search results, a potential data table could summarize species-specific depuration rates, although precise quantitative data for multiple species under controlled, comparable conditions was not consistently available across the snippets. However, the qualitative differences in depuration rates are noted.

| Species | Depuration Rate (Relative) | Key Toxin Distribution | Source(s) |

| Mussels (Mytilus spp.) | Relatively Fast | Primarily in viscera | issc.orgifremer.fralr-journal.org |

| Soft-shell clam (Mya arenaria) | Relatively Fast | Not specified | alr-journal.org |

| Scallops (Placopecten magellanicus, Pecten maximus) | Slower | Not specified | issc.orgifremer.fralr-journal.org |

| Razor clam (Siliqua patula) | Slowest | Throughout all tissues | issc.orgalr-journal.org |

| European oyster (Ostrea edulis) | Relatively Fast | Not specified | mdpi.com |

| Queen scallop (Aequipecten opercularis) | Slower | Primarily digestive gland | mdpi.comifremer.fr |

Another table could summarize the cytogenetic effects observed:

| Cell/Organism | Effect Observed | Concentration/Dose | Source(s) |

| Human Caco-2 cells | Decreased cell viability | IC50 about 70 ng/mL | nih.gov |

| Human Caco-2 cells | Direct DNA damage | From 15 ng/mL | nih.gov |

| Human Caco-2 cells | Apoptosis | At 100 ng/mL | nih.gov |

| Fish (Oreochromis niloticus) erythrocytes | Increased micronuclei frequency | 1, 5, and 10 μg/g body weight | capes.gov.br |

| Fish (Oreochromis niloticus) erythrocytes | Increased nuclear abnormalities | 1, 5, and 10 μg/g body weight | capes.gov.br |

| Fish (Oreochromis niloticus) erythrocytes | Increased DNA strand breaks | 1, 5, and 10 μg/g body weight | capes.gov.br |

Analytical Methods for Domoic Acid Detection and Monitoring

Chromatographic Techniques

Chromatographic techniques are widely used for the detection and quantification of domoic acid due to their ability to separate and identify compounds in complex matrices. agrojournal.orgscientific-publications.netagrojournal.org

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a widely used and accepted regulatory method for the determination of this compound in shellfish. agrojournal.orgscientific-publications.netaesan.gob.eseuropa.eu This method is based on the strong absorbance of this compound at a wavelength of 242 nm. agrojournal.orgaesan.gob.eseuropa.eu

The HPLC-UV method typically involves the extraction of this compound from shellfish tissue, followed by chromatographic separation on a reversed-phase C18 column. aesan.gob.eseuropa.eunih.gov The mobile phase often consists of a mixture of aqueous trifluoroacetic acid and acetonitrile, used in either isocratic or gradient elution modes. aesan.gob.esnih.govissc.org Detection is performed using a UV detector set at 242 nm. aesan.gob.eseuropa.eunih.gov

The detection limit for HPLC-UV can range from 10 to 80 ng/mL, depending on the sensitivity of the UV detector and the sample preparation method. agrojournal.orgeuropa.eu In tissue, the practical limit for quantitation is approximately 1 mg/kg (ppm) if crude extracts are analyzed without cleanup. agrojournal.org This method is suitable for detecting contamination levels exceeding the regulatory limit, which is often set at 20 mg/kg. agrojournal.org

A key disadvantage of the HPLC-UV method is the potential for matrix effects from co-extracted compounds, which can interfere with accurate quantification and may necessitate labor-intensive purification steps. nih.govscientific-publications.net Despite this, HPLC-UV remains a standard method due to its robustness and widespread availability. scientific-publications.neteuropa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and tandem mass spectrometry (HILIC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) techniques are extensively used for this compound analysis, offering higher sensitivity and selectivity compared to HPLC-UV. nih.govscientific-publications.netresearchgate.net LC-MS/MS allows for the simultaneous analysis of different groups of marine biotoxins, including this compound, making it valuable for both seafood control and phytoplankton monitoring. scientific-publications.net

Hydrophilic Interaction Liquid Chromatography coupled with tandem Mass Spectrometry (HILIC-MS/MS) is another powerful technique employed for this compound determination. nih.gov This method is particularly useful for the analysis of polar compounds like this compound and can minimize matrix effects, sometimes allowing for analysis without extensive cleanup steps. nih.govresearchgate.net

LC-MS/MS methods typically involve chromatographic separation followed by detection using a mass spectrometer, often in selected reaction monitoring (SRM) mode for enhanced sensitivity and specificity. researchgate.netresearchgate.net This allows for the identification and quantification of this compound based on its unique mass-to-charge ratio and fragmentation pattern. researchgate.net Derivatization with reagents like dansyl chloride can further improve the sensitivity of MS detection for this compound. researchgate.netrsc.org

LC-MS/MS methods have demonstrated very low detection limits, with reported values as low as 9 ng/g in mussel tissue without cleanup steps using HILIC-MS/MS. nih.gov This high sensitivity makes LC-MS/MS suitable for detecting trace levels of this compound for environmental monitoring and forensic studies. researchgate.net

Sample preparation methodologies (extraction procedures, clean-up steps)

Effective sample preparation is crucial for accurate this compound analysis, regardless of the detection technique used. oup.com The primary goals of sample preparation are to efficiently extract this compound from the matrix and remove interfering substances that could affect chromatographic separation or detector response. oup.com

Common extraction procedures for this compound from shellfish tissue involve the use of aqueous methanol (B129727) solutions, typically 50% methanol in water. agrojournal.orgaesan.gob.eseuropa.euoup.com This solvent mixture is effective in extracting this compound while minimizing the extraction of some interfering species. nih.govoup.com Homogenization of the tissue with the extraction solvent is followed by centrifugation and filtration to obtain a crude extract. europa.euissc.org

Clean-up steps are often employed to reduce matrix effects and improve the sensitivity and accuracy of the analysis, particularly for HPLC-UV. agrojournal.orgscientific-publications.netaesan.gob.eseuropa.eu Strong anion exchange (SAX) solid phase extraction (SPE) cartridges are commonly used for this purpose. agrojournal.orgaesan.gob.eseuropa.eunih.govresearchgate.netoup.com The crude extract is loaded onto the SAX cartridge, where this compound is retained, while many interfering compounds are washed through. aesan.gob.eseuropa.euoup.com this compound is then eluted from the cartridge using a suitable solvent, such as aqueous methanol or a citrate (B86180) buffer. oup.com

While clean-up steps are beneficial, some advanced LC-MS/MS methods, particularly those using HILIC, have been developed to minimize or eliminate the need for extensive purification, thus simplifying the sample preparation process and reducing analysis time. nih.gov

Biological Assays

Biological assays have historically been used for the detection of marine biotoxins, including those causing ASP. iaea.orgmdpi.com These methods assess the toxicity of a sample based on its effect on living organisms.

Mouse bioassay

The mouse bioassay (MBA) is a classical method used for the detection of some marine toxins, although its application for this compound has limitations compared to other methods. mdpi.com The general procedure involves injecting homogenized shellfish extracts into mice and observing them for toxic effects, such as scratching, convulsions, and recording the time until death. thepsci.eunih.govnih.gov

For this compound, the MBA can produce signs identical to those induced by toxic mussel extracts. nih.gov The onset of scratching behavior and time of death in mice have been shown to be inversely related to the dosage of this compound. nih.gov However, the MBA for this compound has a high detection limit and is generally suitable for detecting concentrations above 20 µg/g. nih.govmdpi.com The variability in results due to factors such as the size and physiological state of the experimental animals and operational techniques are also considerations. mdpi.com

Despite these limitations, the mouse bioassay played a role in the initial identification of this compound as the causative agent in shellfish poisoning incidents. dfo-mpo.gc.ca

Immunological and Biosensor-Based Approaches

Immunological and biosensor-based approaches offer alternative and often rapid methods for the detection of this compound. guidetomalariapharmacology.orgmdpi.comresearchgate.netnih.govresearchgate.netnih.gov These methods utilize the specific binding interaction between an antibody and this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) is a biochemical assay based on the selective reaction between an antibody and this compound. mdpi.commdpi.comresearchgate.net ELISA methods offer advantages in terms of sensitivity, convenience, and the ability for batch processing. mdpi.com Various ELISA methods and kits have been developed for this compound detection, including those utilizing colloidal gold technology for rapid immunochromatographic strip tests. mdpi.com While sensitive, ELISA is primarily used for preliminary screening due to potential cross-reactivity and challenges in preparing immune antigens for this compound, which is a small molecule hapten. mdpi.comresearchgate.net The detection capabilities of developed ELISAs have been reported around 50 µg/kg for this compound in shellfish. researchgate.net

Biosensors provide a rapid and often portable platform for this compound detection. mdpi.comnih.govresearchgate.netnih.gov These devices integrate a biological recognition element, such as an antibody, with a transducer that converts the biological interaction into a measurable signal. nih.govnih.gov Surface plasmon resonance (SPR)-based optical biosensors have been developed for detecting this compound in shellfish extracts. mdpi.comnih.govresearchgate.net These biosensors can achieve detection limits in the ng/g range and have shown good correlation with HPLC analysis. nih.govresearchgate.net Electrochemical immunosensors coupled with techniques like differential pulse voltammetry have also been explored for this compound detection, offering a simple and cost-effective approach using disposable electrodes. nih.gov

Immunological and biosensor methods are valuable screening tools, providing rapid results and often requiring less complex instrumentation compared to chromatographic techniques. thepsci.eumdpi.comresearchgate.net

Enzyme-linked immunosorbent assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay technique for the quantitative and sensitive detection of this compound. algimed.comgoldstandarddiagnostics.comreagen.usr-biopharm.com ELISA kits are based on the principle of competitive binding, where this compound in a sample competes with a labeled this compound conjugate for binding sites on specific antibodies. algimed.comgoldstandarddiagnostics.comgoldstandarddiagnostics.cn The intensity of the resulting color signal is inversely proportional to the concentration of this compound in the sample. algimed.comgoldstandarddiagnostics.comr-biopharm.comgoldstandarddiagnostics.cn

ELISA offers several advantages, including ease of use, portability, and suitability for on-site monitoring. mdpi.com It has been published as an AOAC (Association of Official Analytical Chemists) method for the detection of this compound in shellfish and is approved as an official detection method in many countries. goldstandarddiagnostics.cnnih.gov ELISA kits can be used for both quantitative and qualitative detection of this compound in various matrices, including water and shellfish samples. goldstandarddiagnostics.comreagen.usgoldstandarddiagnostics.cn While sample preparation is required for shellfish, the method provides a relatively rapid screening tool. goldstandarddiagnostics.comreagen.usgoldstandarddiagnostics.cnresearchgate.net For regulatory purposes, samples showing positive results by ELISA are often recommended to be confirmed by other methods like HPLC or LC-MS. goldstandarddiagnostics.comgoldstandarddiagnostics.cn

Biosensors

Biosensors represent another promising approach for the detection of this compound, offering the potential for rapid, on-site analysis. mdpi.comnih.govmdpi.comresearchgate.net These devices typically utilize a biological recognition element, such as an antibody or aptamer, coupled with a transducer that converts the binding event into a measurable signal. nih.govresearchgate.netmdpi.com

Surface plasmon resonance (SPR) is a technology that has been explored for this compound detection using biosensors. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net In SPR-based biosensors, this compound or an anti-DA antibody is immobilized on a sensor chip surface. nih.govresearchgate.net The binding of this compound from a sample to the immobilized recognition element causes a change in the SPR signal, which is then correlated to the toxin concentration. nih.govresearchgate.net Studies have demonstrated the development of portable SPR biosensors for detecting this compound in shellfish, algae, and seawater samples. mdpi.comresearchgate.net These systems can achieve detection limits in the ng/g or ppb range and offer relatively fast analysis times. nih.govresearchgate.netmdpi.comresearchgate.net Aptamer-based biosensors are also being developed for this compound detection, offering high affinity and specificity. mdpi.com

Molecular and Genetic Monitoring for Early Warning

Molecular and genetic methods provide valuable tools for monitoring harmful algal blooms (HABs) and offer potential for early warning of this compound production. pnas.orgnoaa.govescholarship.orgpnas.orgmdpi.com These approaches focus on detecting the presence and activity of toxin-producing organisms and the genes involved in toxin biosynthesis. noaa.govescholarship.orgpnas.orgnih.gov

Detection of dab gene expression as a warning signal

The discovery of the this compound biosynthesis (dab) gene cluster in Pseudo-nitzschia species has opened new avenues for molecular monitoring. pnas.orgescholarship.orgpnas.orgnih.gov The dab genes encode the enzymes responsible for the synthesis of this compound. pnas.orgescholarship.orgnih.govresearchgate.net Notably, the dabA gene, which catalyzes the first committed step in this compound synthesis, has been identified as a potential transcriptional target for environmental monitoring. pnas.orgnih.govresearchgate.net

Studies have shown that the expression of dab genes, particularly dabA, coincides with periods of enhanced this compound production in Pseudo-nitzschia blooms. pnas.orgpnas.orgresearchgate.netnih.gov Detecting the transcription of these genes can indicate that the algae are actively producing the toxin, even before high levels of this compound are detected in the water or shellfish. pnas.orgnoaa.govpnas.orgnih.gov This provides a valuable early warning signal for potential toxic events. pnas.orgnoaa.govresearchgate.net Research has demonstrated that the increased expression of dabA, sometimes in combination with other genes like the silicon transporter sit1, can predict toxicity with high accuracy a week in advance. pnas.orgnoaa.govpnas.orgnih.gov

RNA barcoding and metatranscriptomics in bloom monitoring

RNA barcoding and metatranscriptomics are powerful molecular techniques used in bloom monitoring to assess the diversity and activity of phytoplankton communities, including toxin-producing species. escholarship.orgpnas.orgszn.itbiorxiv.org

RNA barcoding, often targeting ribosomal RNA genes like 18S and ITS2, allows for the identification and assessment of the species composition of phytoplankton communities. escholarship.orgpnas.orgbiorxiv.org This is crucial for identifying the presence and relative abundance of toxigenic Pseudo-nitzschia species within a bloom. escholarship.orgpnas.orgfrontiersin.org ITS2 sequencing, in particular, can provide species-level resolution. pnas.org